molecular formula C8H5BrO2S B2703016 7-Bromo-1-benzothiophene 1,1-dioxide CAS No. 1071682-55-7

7-Bromo-1-benzothiophene 1,1-dioxide

Cat. No.: B2703016
CAS No.: 1071682-55-7
M. Wt: 245.09
InChI Key: QGPOQHKRMFGASB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-1-benzothiophene 1,1-dioxide is a chemical compound belonging to the benzothiophene family. Benzothiophenes are sulfur-containing heterocyclic compounds that have garnered significant interest due to their diverse applications in medicinal chemistry and materials science . The presence of a bromine atom and a sulfone group in this compound enhances its reactivity and potential utility in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1-benzothiophene 1,1-dioxide can be achieved through various methods. One notable approach involves the electrochemical reaction of sulfonhydrazides with internal alkynes under specific conditions. This method utilizes graphite felt electrodes under constant current electrolysis in an undivided electrolytic cell at room temperature, with Et4NPF6 as the electrolyte and HFIP/CH3NO2 as the co-solvent . Another method involves the aryne reaction with alkynyl sulfides, which provides a straightforward route to benzothiophene derivatives .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and implementation of green chemistry practices, are likely applicable.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-1-benzothiophene 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The sulfone group can participate in oxidation reactions, potentially leading to further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.

    Substitution: Nucleophiles like amines or thiols can react with the bromine atom under suitable conditions.

Major Products Formed:

    Oxidation: Further oxidized benzothiophene derivatives.

    Substitution: Various substituted benzothiophene derivatives depending on the nucleophile used.

Scientific Research Applications

7-Bromo-1-benzothiophene 1,1-dioxide has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Benzothiophene: The parent compound without the bromine and sulfone groups.

    7-Bromo-1-benzothiophene: Lacks the sulfone group.

    1-Benzothiophene 1,1-dioxide: Lacks the bromine atom.

Properties

IUPAC Name

7-bromo-1-benzothiophene 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrO2S/c9-7-3-1-2-6-4-5-12(10,11)8(6)7/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGPOQHKRMFGASB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)S(=O)(=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.